
N-butyl-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3,4-dimethylbenzenesulfonamide, also known as NDBS, is a sulfonamide compound with a molecular formula of C12H19NO2S. It is a white crystalline powder that is soluble in organic solvents. NDBS is commonly used in scientific research as a reagent and an inhibitor for various enzymes.
作用機序
N-butyl-3,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and hydrogen ions. As a result, the pH of the surrounding environment decreases, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
N-butyl-3,4-dimethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase in the kidney, which can lead to a decrease in the reabsorption of bicarbonate and an increase in the excretion of acid. N-butyl-3,4-dimethylbenzenesulfonamide has also been found to inhibit the growth of certain cancer cells, although the mechanism behind this effect is not fully understood.
実験室実験の利点と制限
One advantage of using N-butyl-3,4-dimethylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase. This allows researchers to study the role of this enzyme in various biological processes. However, N-butyl-3,4-dimethylbenzenesulfonamide has some limitations as well. It is relatively unstable in aqueous solutions, which can make it difficult to work with. Additionally, N-butyl-3,4-dimethylbenzenesulfonamide has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
将来の方向性
There are several potential future directions for research involving N-butyl-3,4-dimethylbenzenesulfonamide. One area of interest is the development of new compounds based on the structure of N-butyl-3,4-dimethylbenzenesulfonamide with improved stability and bioavailability. Additionally, further research is needed to fully understand the mechanism behind N-butyl-3,4-dimethylbenzenesulfonamide's inhibitory effects on cancer cell growth. Finally, the role of carbonic anhydrase in various biological processes is still not fully understood, and further research is needed to elucidate its functions.
合成法
N-butyl-3,4-dimethylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 3,4-dimethylbenzenesulfonyl chloride with butylamine. The resulting product is then purified through recrystallization to obtain N-butyl-3,4-dimethylbenzenesulfonamide in its pure form.
科学的研究の応用
N-butyl-3,4-dimethylbenzenesulfonamide has been widely used in scientific research as a reagent and an inhibitor for various enzymes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-butyl-3,4-dimethylbenzenesulfonamide has also been used as a reagent for the determination of metal ions in solution. Additionally, N-butyl-3,4-dimethylbenzenesulfonamide has been used in the synthesis of new compounds with potential biological activity.
特性
製品名 |
N-butyl-3,4-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C12H19NO2S |
分子量 |
241.35 g/mol |
IUPAC名 |
N-butyl-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-4-5-8-13-16(14,15)12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3 |
InChIキー |
FYUJTTTZNLOWBE-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
正規SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B267691.png)
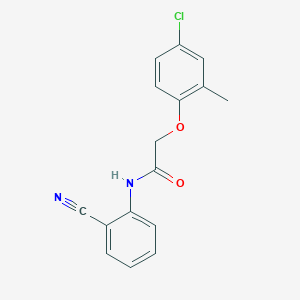
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)
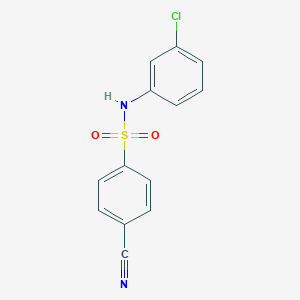

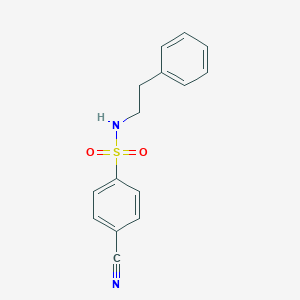
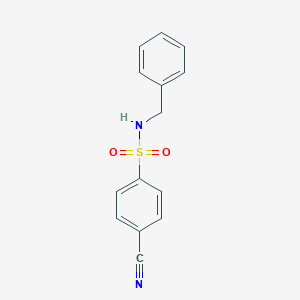
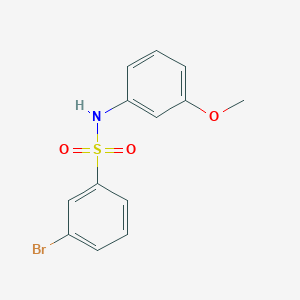

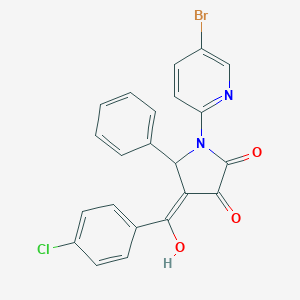
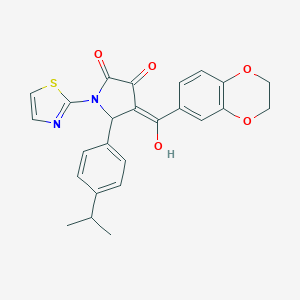
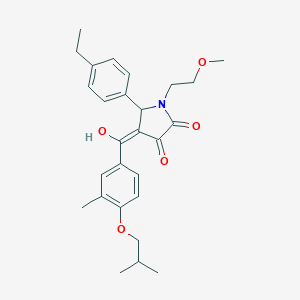
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
